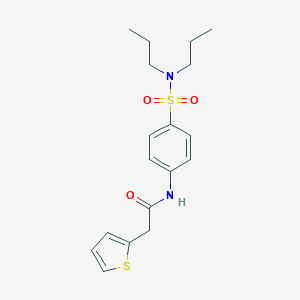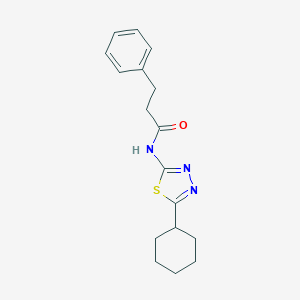
(4-oxo-1H-quinazolin-2-yl)methyl N'-prop-2-enylcarbamimidothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-oxo-1H-quinazolin-2-yl)methyl N'-prop-2-enylcarbamimidothioate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as QMPT, and it is a quinazoline derivative that has been synthesized through a specific method.
科学的研究の応用
QMPT has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, QMPT has been shown to possess anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease. In drug discovery, QMPT has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications. In material science, QMPT has been used as a building block for the synthesis of new materials with unique properties.
作用機序
The mechanism of action of QMPT is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins that are involved in cellular processes such as DNA replication, protein synthesis, and cell signaling. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
QMPT has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of various enzymes and proteins. Physiologically, it has been shown to possess anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
The advantages of using QMPT in lab experiments include its synthetic accessibility, its potential use as a starting material for the synthesis of novel compounds, and its diverse range of potential applications. The limitations of using QMPT in lab experiments include its potential toxicity, its limited solubility, and its potential instability under certain conditions.
将来の方向性
There are several future directions related to QMPT. These include the development of new synthetic methods for QMPT and its derivatives, the identification of new therapeutic applications for QMPT, and the development of new materials using QMPT as a building block. Additionally, further studies are needed to fully understand the mechanism of action of QMPT and its potential toxicity.
合成法
The synthesis of QMPT involves a multi-step process that includes the reaction of 2-aminobenzonitrile with ethyl chloroformate to form ethyl 2-(2-cyano-phenylamino) acetate. This intermediate is then reacted with hydrazine hydrate to form ethyl 2-(2-aminophenyl) acetate. The final step involves the reaction of ethyl 2-(2-aminophenyl) acetate with propargyl isothiocyanate to form QMPT.
特性
製品名 |
(4-oxo-1H-quinazolin-2-yl)methyl N'-prop-2-enylcarbamimidothioate |
|---|---|
分子式 |
C13H14N4OS |
分子量 |
274.34 g/mol |
IUPAC名 |
(4-oxo-1H-quinazolin-2-yl)methyl N//'-prop-2-enylcarbamimidothioate |
InChI |
InChI=1S/C13H14N4OS/c1-2-7-15-13(14)19-8-11-16-10-6-4-3-5-9(10)12(18)17-11/h2-6H,1,7-8H2,(H2,14,15)(H,16,17,18) |
InChIキー |
DDQJKXKSXMYPGK-UHFFFAOYSA-N |
異性体SMILES |
C=CC/N=C(/N)\SCC1=NC(=O)C2=CC=CC=C2N1 |
SMILES |
C=CCN=C(N)SCC1=NC(=O)C2=CC=CC=C2N1 |
正規SMILES |
C=CCN=C(N)SCC1=NC(=O)C2=CC=CC=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216233.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B216234.png)
![Ethyl {4-[(4-methylpiperidin-1-yl)sulfonyl]anilino}(oxo)acetate](/img/structure/B216235.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide](/img/structure/B216237.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B216239.png)


![2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216246.png)
![2-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B216247.png)
![2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216248.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B216250.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B216251.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B216254.png)